molecular formula C16H19N3O8 B12795382 ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate CAS No. 86497-77-0

ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate

Cat. No.: B12795382
CAS No.: 86497-77-0
M. Wt: 381.34 g/mol
InChI Key: OIDFFSLYRBWUBW-UHFFFAOYSA-N
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Description

Ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[66002,6010,14]tetradecane-1-carboxylate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate typically involves a multi-step process. One common method includes the condensation of alkyl methyl ketones with dimethyl oxalate, followed by further reactions to introduce the necessary functional groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[66002,6010,14]tetradecane-1-carboxylate lies in its intricate tetracyclic structure and the presence of multiple reactive functional groups

Properties

CAS No.

86497-77-0

Molecular Formula

C16H19N3O8

Molecular Weight

381.34 g/mol

IUPAC Name

ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate

InChI

InChI=1S/C16H19N3O8/c1-4-17-11(20)7-9(13(17)22)26-19-16(7,15(24)25-6-3)8-10(27-19)14(23)18(5-2)12(8)21/h7-10H,4-6H2,1-3H3

InChI Key

OIDFFSLYRBWUBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2C(C1=O)ON3C2(C4C(O3)C(=O)N(C4=O)CC)C(=O)OCC

Origin of Product

United States

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